Introduction: A Trifunctional Scaffold for Advanced Drug Discovery
Introduction: A Trifunctional Scaffold for Advanced Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine
Disclaimer: The subject of this guide, tert-butyl 3-hydroxy-3-(mercaptomethyl)piperidine-1-carboxylate, is a specialized chemical entity not extensively cataloged in publicly available literature. This document, therefore, represents a predictive guide based on a first-principles analysis of its constituent functional groups and data from closely related, well-documented molecules. All properties, spectra, and reaction protocols are projected based on established principles of organic chemistry.
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. The introduction of dense, orthogonal functionalization onto this ring system provides a powerful platform for generating novel chemical matter with precisely controlled three-dimensional architecture. The molecule 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine represents a compelling, yet underexplored, trifunctional building block. It features:
-
A Boc-protected secondary amine , allowing for late-stage deprotection and derivatization.
-
A sterically hindered tertiary alcohol , providing a site for hydrogen bonding interactions while resisting oxidation.
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A nucleophilic primary thiol , a versatile handle for covalent modification, disulfide bonding, and bioconjugation.[1]
This unique combination within a single, synthetically accessible molecule opens avenues for the development of novel covalent inhibitors, targeted protein degraders (PROTACs), and sophisticated linkers for antibody-drug conjugates (ADCs). This guide provides a detailed projection of its chemical properties, reactivity, and analytical profile to empower researchers in its application.
Predicted Physicochemical and Spectroscopic Properties
The properties of the target molecule are dictated by the interplay of its lipophilic Boc group and the polar alcohol and thiol functionalities.
Physicochemical Data
The following properties are calculated or estimated based on the molecular structure and data from analogous compounds.
| Property | Predicted Value | Rationale / Reference Analogue |
| Molecular Formula | C₁₁H₂₁NO₃S | - |
| Molecular Weight | 247.36 g/mol | - |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar functionalized piperidines. |
| pKa (Thiol) | ~10-11 | Primary aliphatic thiols typically exhibit pKa values in this range, making them significantly more acidic than the tertiary alcohol.[2][3] |
| LogP (Predicted) | 1.5 - 2.5 | The lipophilic Boc group is balanced by the polar hydroxyl and thiol groups. |
| Solubility | Soluble in methanol, ethanol, DCM, THF, ethyl acetate. | The structure suggests broad solubility in common organic solvents. |
Predicted Spectroscopic Profile
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¹H NMR (400 MHz, CDCl₃):
-
δ ~4.0–3.0 (m, 4H): Protons on piperidine C2 and C6, adjacent to the nitrogen atom. Broad signals due to carbamate rotamers and ring conformational exchange.
-
δ ~2.8 (d, J ≈ 14 Hz, 1H) & δ ~2.6 (d, J ≈ 14 Hz, 1H): Diastereotopic protons of the -CH ₂SH group.
-
δ ~2.0–1.5 (m, 4H): Protons on piperidine C4 and C5.
-
δ ~1.6 (t, J ≈ 8 Hz, 1H): Thiol proton (-SH ), D₂O exchangeable.[4] Its multiplicity may vary depending on solvent and concentration.
-
δ 1.47 (s, 9H): tert-butyl protons of the Boc group.
-
The tertiary alcohol -OH proton signal may be broad and its chemical shift highly dependent on concentration and solvent purity.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~155.0: Carbonyl carbon of the Boc group.
-
δ ~80.0: Quaternary carbon of the Boc group (-C (CH₃)₃).
-
δ ~72.0: Quaternary carbon at piperidine C3 (-C (OH)(CH₂SH)).
-
δ ~45-38: Piperidine carbons adjacent to nitrogen (C2, C6).
-
δ ~35.0: Methylene carbon of the mercaptomethyl group (-C H₂SH).
-
δ 28.4: Methyl carbons of the Boc group (-C(C H₃)₃).
-
δ ~25-20: Remaining piperidine carbons (C4, C5).
-
-
ν ~3450 cm⁻¹ (broad): O-H stretch from the tertiary alcohol.
-
ν ~2975, 2870 cm⁻¹: C-H stretching from alkyl groups.
-
ν ~2550 cm⁻¹ (weak, sharp): S-H stretch from the thiol.[5] This peak is often weak and can be easily missed.
-
ν ~1685 cm⁻¹ (strong): C=O stretch from the Boc-carbamate.
-
ESI-MS (+): Expected [M+H]⁺ at m/z 248.1, [M+Na]⁺ at m/z 270.1.
-
Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group.[6][7][8]
-
m/z 192.1: [M+H - C₄H₈]⁺
-
m/z 148.1: [M+H - Boc]⁺
-
Reactivity Profile and Key Synthetic Transformations
The molecule's three distinct functional groups offer orthogonal reactivity, allowing for selective manipulation.
Amine Deprotection (N-Deprotection)
The Boc group is readily cleaved under acidic conditions to reveal the secondary piperidine amine, which can then be used in subsequent coupling reactions.[9][10]
Caption: Boc-deprotection workflow.
Experimental Protocol: Boc Deprotection with TFA
-
Dissolve 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The resulting TFA salt can be used directly or triturated with diethyl ether to yield a solid.
Thiol-Centered Reactions
The thiol group is the most nucleophilic and redox-active site in the molecule.[1][2]
Mild oxidizing agents will selectively couple two molecules via a disulfide bridge, a common linkage in peptides and protein chemistry.[11][12]
Caption: Thiol oxidation to a disulfide.
Experimental Protocol: Catalytic Oxidation
-
Dissolve the thiol (1.0 eq) in a suitable solvent like methanol or THF.
-
Add a catalytic amount of iodine (I₂, ~0.05 eq).
-
Add 30% hydrogen peroxide (H₂O₂, 1.1 eq) dropwise at room temperature.
-
Stir for 1-4 hours until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate to purify.
As a potent nucleophile, the thiol (or more effectively, the thiolate) will readily react with alkyl halides and other electrophiles in an Sₙ2 fashion.[13][14][15]
Caption: S-Alkylation of the thiol.
Experimental Protocol: S-Alkylation
-
Dissolve the thiol (1.0 eq) in DMF or acetonitrile.
-
Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Proposed Synthetic Strategy
A robust and plausible synthesis to access this trifunctional piperidine starts from the commercially available 1-Boc-3-piperidone . The key step involves the creation of the C3 quaternary center by epoxide formation followed by nucleophilic ring-opening.
Caption: Proposed two-step synthesis.
Synthetic Protocol Overview
-
Epoxidation: 1-Boc-3-piperidone is reacted with a sulfur ylide, such as that generated from trimethylsulfoxonium iodide and sodium hydride (the Corey-Chaykovsky reagent). This reaction stereoselectively forms a spiro-epoxide at the C3 position.
-
Ring-Opening: The resulting epoxide is then treated with a sulfur nucleophile. Reagents like sodium hydrosulfide (NaSH) or thiourea (followed by basic hydrolysis) can be used.[16] The nucleophile will attack the less sterically hindered methylene carbon of the epoxide, leading to ring-opening and formation of the tertiary alcohol and the primary thiol upon acidic workup. This sequence provides a reliable method for constructing the desired 3-hydroxy-3-(mercaptomethyl) functionality.
Applications in Drug Development
The unique arrangement of functional groups makes this molecule a high-value fragment for several advanced applications:
-
Covalent Modifiers: The thiol group can act as a targeted nucleophile to form covalent bonds with electrophilic residues (e.g., cysteine, lysine) in protein active sites.
-
PROTAC Linkers: The orthogonal nature of the Boc-protected amine and the thiol allows for stepwise conjugation to a warhead and an E3 ligase binder, respectively, creating novel PROTACs with a defined 3D piperidine core.
-
Peptide and Bioconjugation Chemistry: After deprotection, the secondary amine can be incorporated into peptide chains, while the thiol remains available for conjugation to other molecules, such as fluorophores or polyethylene glycol (PEG) chains.[17]
Safety and Handling
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Chemical Hazards:
-
Thiols: Volatile thiols have a strong, unpleasant odor. While the predicted molecular weight of this compound suggests low volatility, appropriate care should be taken.
-
Reagents: Handle reagents used in its synthesis and modification (e.g., strong acids, bases, alkylating agents) according to their specific safety data sheets (SDS).
-
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow oxidation of the thiol group.
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piperidine)
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